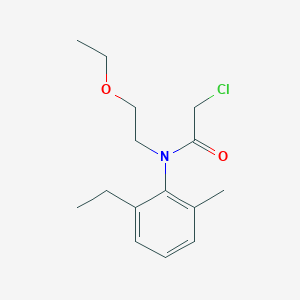
2-Chloro-N-(2-ethoxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-ethoxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethoxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-ethoxyethanol to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-ethoxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while hydrolysis may produce carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- 2-Chloro-N-(2-methoxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(2-methylphenyl)acetamide
Comparison
Compared to these similar compounds, 2-Chloro-N-(2-ethoxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide may exhibit unique properties due to the presence of the ethoxyethyl group and the specific substitution pattern on the phenyl ring
Propiedades
Número CAS |
51218-39-4 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-4-13-8-6-7-12(3)15(13)17(14(18)11-16)9-10-19-5-2/h6-8H,4-5,9-11H2,1-3H3 |
Clave InChI |
XZSLOQBJJCONRW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N(CCOCC)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



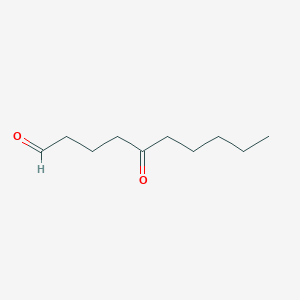
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
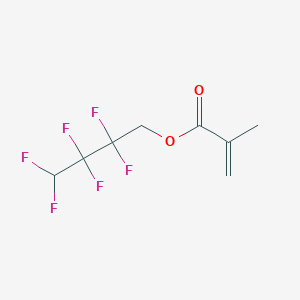
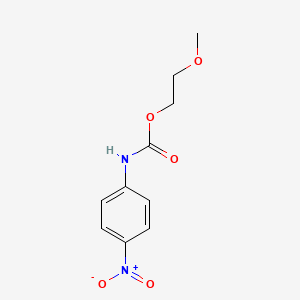

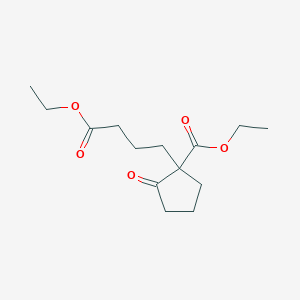

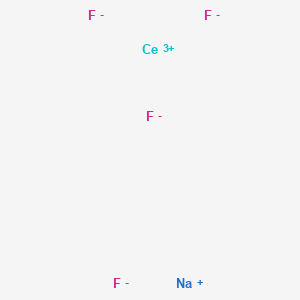
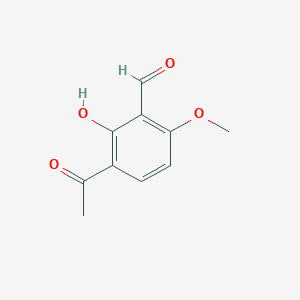

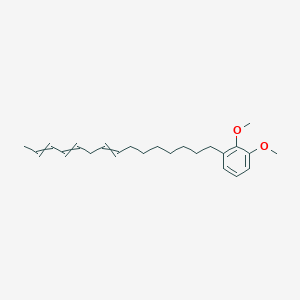

![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
